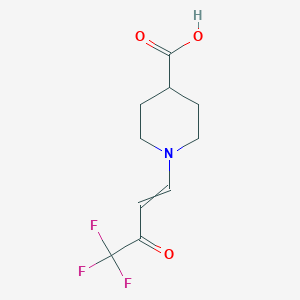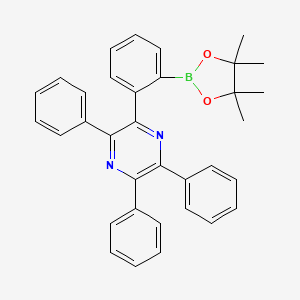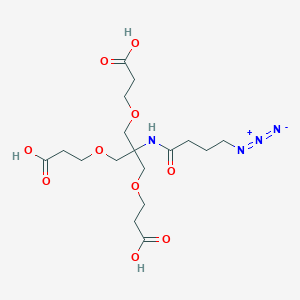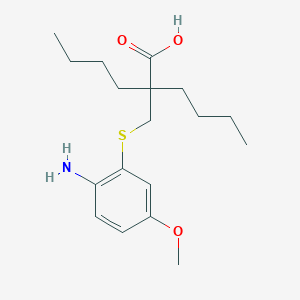![molecular formula C14H8N2OS2 B13713705 7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
7,7'-Oxydithieno[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-Oxydithieno[3,2-b]pyridine is a heterocyclic compound that features a unique structure combining pyridine and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Oxydithieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired heterocyclic structure. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to promote the cyclization process .
Industrial Production Methods
Industrial production of 7,7’-Oxydithieno[3,2-b]pyridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-Oxydithieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7,7’-Oxydithieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 7,7’-Oxydithieno[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]pyridine: Shares a similar core structure but lacks the oxygen bridge.
Pyridine: A simpler structure with a single nitrogen-containing ring.
Uniqueness
7,7’-Oxydithieno[3,2-b]pyridine is unique due to its fused ring system that combines both pyridine and thiophene rings with an oxygen bridge. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H8N2OS2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
7-thieno[3,2-b]pyridin-7-yloxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C14H8N2OS2/c1-5-15-9-3-7-18-13(9)11(1)17-12-2-6-16-10-4-8-19-14(10)12/h1-8H |
Clé InChI |
VAEXUWPBXXIPNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=CSC2=C1OC3=C4C(=NC=C3)C=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


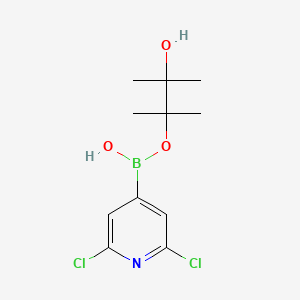

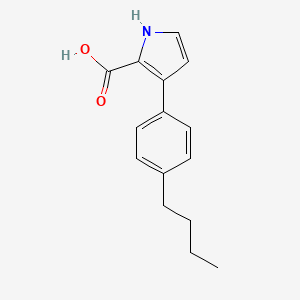


![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
